N-(2-Hydroxyethyl)-N'-(2-methyl-1-phenylpropyl)thiourea
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Overview
Description
N-(2-Hydroxyethyl)-N’-(2-methyl-1-phenylpropyl)thiourea is a thiourea derivative Thiourea compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N’-(2-methyl-1-phenylpropyl)thiourea typically involves the reaction of 2-hydroxyethylamine with 2-methyl-1-phenylpropyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-N’-(2-methyl-1-phenylpropyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfinyl or sulfonyl derivatives, while reduction may produce thiol or amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects can be explored for the treatment of various diseases.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism by which N-(2-Hydroxyethyl)-N’-(2-methyl-1-phenylpropyl)thiourea exerts its effects depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxyethyl)-N’-(2-phenylpropyl)thiourea
- N-(2-Hydroxyethyl)-N’-(2-methyl-1-phenylethyl)thiourea
- N-(2-Hydroxyethyl)-N’-(2-methyl-1-phenylbutyl)thiourea
Uniqueness
N-(2-Hydroxyethyl)-N’-(2-methyl-1-phenylpropyl)thiourea is unique due to its specific structural features, such as the presence of both hydroxyethyl and methylphenylpropyl groups
Properties
CAS No. |
74548-44-0 |
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Molecular Formula |
C13H20N2OS |
Molecular Weight |
252.38 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-3-(2-methyl-1-phenylpropyl)thiourea |
InChI |
InChI=1S/C13H20N2OS/c1-10(2)12(11-6-4-3-5-7-11)15-13(17)14-8-9-16/h3-7,10,12,16H,8-9H2,1-2H3,(H2,14,15,17) |
InChI Key |
VZEBRHAMLAZEPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)NC(=S)NCCO |
Origin of Product |
United States |
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